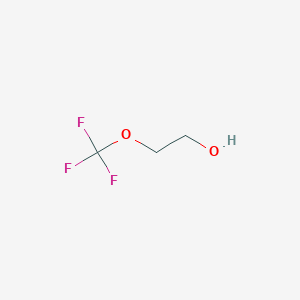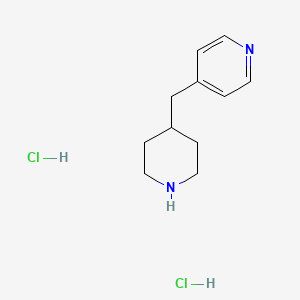
(+/-)-18-Methoxycoronaridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+/-)-18-Methoxycoronaridine is a synthetic derivative of the naturally occurring alkaloid ibogaine. It is known for its potential therapeutic effects, particularly in the treatment of addiction and other neurological disorders. The compound is a hydrochloride salt form, which enhances its solubility and stability for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-18-Methoxycoronaridine typically involves multiple steps, starting from the natural precursor ibogaine. The key steps include:
Methoxylation: Introduction of a methoxy group at the 18th position of the ibogaine molecule.
Hydrochloride Formation: Conversion of the free base to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and adhering to Good Manufacturing Practices (GMP).
化学反応の分析
Types of Reactions
(+/-)-18-Methoxycoronaridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
(+/-)-18-Methoxycoronaridine has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of ibogaine derivatives.
Biology: The compound is investigated for its effects on various biological systems, particularly the nervous system.
Medicine: Research focuses on its potential therapeutic effects in treating addiction, depression, and other neurological disorders.
作用機序
The mechanism of action of (+/-)-18-Methoxycoronaridine involves its interaction with various molecular targets in the brain. It is believed to modulate the activity of neurotransmitter systems, including dopamine and serotonin pathways. This modulation helps in reducing addictive behaviors and improving mood and cognitive functions.
類似化合物との比較
Similar Compounds
Ibogaine: The natural precursor of (+/-)-18-Methoxycoronaridine, known for its psychoactive properties.
Noribogaine: A metabolite of ibogaine with similar therapeutic effects.
18-Methoxycoronaridine: The free base form of the compound without the hydrochloride salt.
Uniqueness
This compound is unique due to its enhanced solubility and stability compared to its free base form. This makes it more suitable for therapeutic applications and research studies.
特性
IUPAC Name |
methyl 17-(2-methoxyethyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-26-10-8-15-11-14-12-22(21(25)27-2)19-17(7-9-24(13-14)20(15)22)16-5-3-4-6-18(16)23-19/h3-6,14-15,20,23H,7-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJQBBHYRQYDEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1369609.png)






![4-[(5,6-Dichloropyridin-3-yl)carbonyl]morpholine](/img/structure/B1369630.png)




![1-[3,4-Bis(phenylmethoxy)phenyl]-2-ethoxy-2-hydroxyethanone](/img/structure/B1369642.png)
